Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 1,3-diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFUUFVQNUZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694901 | |
| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867065-85-8 | |
| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,3-diazinane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of the resulting molecules.
Synthesis of β-Lactam Antibiotics
One notable application is its involvement in the synthesis of β-lactam antibiotics. The compound acts as a precursor to complex structures that inhibit β-lactamase, an enzyme produced by bacteria to resist antibiotic treatment. The synthesis pathway involves several steps where tert-butyl tetrahydropyrimidine derivatives are transformed into β-lactamase inhibitors, making them effective in combination with β-lactam antibiotics for treating bacterial infections .
Anticancer Agents
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance, compounds synthesized from tert-butyl tetrahydropyrimidine have shown promising results as topoisomerase II inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair . These compounds can induce DNA damage in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of tert-butyl tetrahydropyrimidine derivatives:
Inhibition of β-Lactamase
In a study published by WIPO, it was demonstrated that certain synthesized compounds derived from tert-butyl tetrahydropyrimidine effectively inhibited β-lactamase activity when used alongside conventional antibiotics, thus restoring their efficacy against resistant bacterial strains .
Anticancer Activity
A series of experiments conducted on tetrahydropyrimidine derivatives revealed their ability to act as topoisomerase II poisons. These compounds were shown to exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents .
Comparative Analysis of Related Compounds
To better understand the utility of this compound, a comparative analysis with similar compounds is beneficial.
| Compound Name | Structure Type | Main Application |
|---|---|---|
| This compound | Tetrahydropyrimidine derivative | Antibiotic synthesis, anticancer |
| Merbarone | Thiobarbituric derivative | Topoisomerase II inhibitor |
| Quinolinone-3-carboxamide | Quinoline derivative | CFTR potentiator |
Wirkmechanismus
The mechanism by which tert-butyl tetrahydropyrimidine-1(2H)-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is often compared to other Boc-protected heterocyclic amines, such as tert-butyl piperazine-1-carboxylate and tert-butyl pyrrolidine-1-carboxylate . Key differences arise in ring saturation, nitrogen positioning, and steric effects.
Table 1: Comparative Analysis of Boc-Protected Amines
Research Findings and Limitations
- Efficiency in Multi-Step Syntheses : The compound’s Boc group enables high-yield transformations (e.g., 83% yield in alkylation reactions) , but competing side reactions (e.g., ring-opening) are observed under strongly acidic or basic conditions.
- Comparative Stability : Piperazine derivatives generally exhibit higher thermal stability, whereas tetrahydropyrimidine analogues are prone to ring dehydrogenation at elevated temperatures (>120°C) .
Biologische Aktivität
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms, and potential applications.
This compound is synthesized through several methods, including sodium borohydride reduction of specific precursors. The compound features a tetrahydropyrimidine ring, which is crucial for its biological activity. Its structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives, including this compound.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines, including human glioma (U87 and U251), cervical cancer (HeLa), and lung cancer (A549) cell lines. The results indicated that the compound exhibits selective cytotoxicity towards certain tumor types. For instance, in the U87 cell line, a concentration of 10 µM resulted in significant reductions in cell viability, suggesting its potential as a lead compound for novel anticancer therapies .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| U87 | 10 | 67.14 ± 4.61 |
| U251 | 10 | 87.34 ± 1.24 |
| HeLa | 10 | Not significant |
| A549 | 10 | Not significant |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and angiogenesis. Compounds derived from this class have shown non-competitive inhibition against TP with IC50 values ranging from 303.5 µM to 322.6 µM . This inhibition can disrupt the tumor microenvironment and reduce metastatic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound acts as a potential booster for ethionamide, enhancing its efficacy by inhibiting EthR, a transcriptional repressor that regulates EthA expression .
Case Studies and Research Findings
Several case studies have documented the biological activity of tetrahydropyrimidine derivatives:
- Anticancer Efficacy : A study evaluated the efficacy of dihydropyrimidone derivatives in cancer therapy, highlighting their ability to selectively target cancer cells while sparing normal cells .
- Thymidine Phosphorylase Inhibition : Another research focused on the kinetic studies of TP inhibitors derived from tetrahydropyrimidines, confirming their non-cytotoxic nature towards normal fibroblast cells (3T3) while effectively inhibiting TP .
- Antimicrobial Potential : Research indicated that compounds like this compound could enhance the activity of existing antibiotics against resistant strains of bacteria .
Vorbereitungsmethoden
Cyclocondensation and Protection Strategies
One common approach to prepare tert-butyl tetrahydropyrimidine-1(2H)-carboxylate involves the cyclocondensation of appropriate precursors followed by protection of the nitrogen atom with a tert-butyl carbamate group.
Biginelli-like Cyclocondensation Reaction :
This method utilizes a four-component reaction involving tert-butyl β-ketoester, propargyl alcohol, substituted aryl aldehyde, and urea to form dihydropyrimidinone derivatives, which can be further converted into this compound derivatives. The reaction is catalyzed by copper acetate and sodium ascorbate in a 1:2 acetone-water solvent mixture at room temperature, facilitating efficient cyclization and formation of the heterocyclic ring system.Protection with Di-tert-butyl Dicarbonate :
After initial synthesis of dihydropyrimidine intermediates, tert-butyl carbamate protection is introduced by reacting with di-tert-butyl dicarbonate in an ice/water bath followed by stirring at room temperature for extended periods (e.g., 18 hours). This step yields tert-butyl 5,6-dihydropyrimidine-1(4H)-carboxylate as a colorless liquid with good yield (~66%).
Catalytic Reduction to Tetrahydropyrimidine
- Reduction of Dihydropyrimidine to Tetrahydropyrimidine :
The dihydropyrimidine derivative (tert-butyl 5,6-dihydropyrimidine-1(4H)-carboxylate) is reduced to this compound using potassium borohydride in methanol at 0°C, followed by stirring at room temperature for 2 hours. The reaction is quenched with ice, and the product is extracted and purified by flash chromatography, yielding the tetrahydropyrimidine as a colorless oil with approximately 65% yield.
Solvent and Base Conditions for Functionalization
Use of Organic Solvents :
The preparation steps often employ organic solvents such as dichloromethane, acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF). Preferred solvents for various steps include acetone and ethyl acetate for initial reactions and THF for later steps like hydrogenation or nucleophilic substitutions.Tertiary Base Usage :
Tertiary amine bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-methylmorpholine (4-NMM) are used to facilitate reactions, typically in stoichiometric or slight excess amounts (1 to 3 equivalents). TEA is often preferred for its efficiency and availability.
Multi-step Process Including Sulfonylation and Nucleophilic Substitution
In some patented processes, tert-butyl tetrahydropyrimidine derivatives are prepared via multi-step sequences involving:
Step A : Reaction of a lactone intermediate in organic solvent and water with sulfonyl chloride derivatives (e.g., 2-nitrobenzene-1-sulfonyl chloride) in the presence of a tertiary amine base.
Step B and C : Subsequent nucleophilic substitution with thiols such as 2-mercaptoacetic acid at elevated temperatures (30°C to 90°C, typically 45°C to 70°C) over extended reaction times (18 to 30 hours).
Step E : Final hydrogenation or deprotection steps in solvents like THF under hydrogen atmosphere to yield the desired this compound derivatives.
Experimental Data Summary Table
Additional Notes on Reaction Parameters
Temperature Control :
The reduction and nucleophilic substitution steps require careful temperature control, typically ranging from 0°C (for borohydride addition) to 70°C (for substitution reactions), to optimize yield and minimize side reactions.Equivalents of Reagents :
Bases and nucleophiles are used in slight excess (1.5 to 5 equivalents) to drive reactions to completion, with tertiary amines often in 3–5 equivalents range for neutralization and catalysis.Purification Techniques : Products are commonly purified by automated flash chromatography using gradients of methanol in dichloromethane, ensuring high purity for subsequent synthetic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Boc-protection of 1,4,5,6-tetrahydropyrimidine followed by sodium borohydride reduction . Key steps include:
- Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA).
- Reduction : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C to reduce intermediates.
- Optimization : Yield improvements require strict anhydrous conditions, controlled temperature, and stoichiometric excess of NaBH₄ (1.5–2.0 equiv). Impurities from over-reduction or residual Boc groups are monitored via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and tetrahydropyrimidine protons (δ 3.0–4.0 ppm for N-CH₂).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.2 for C₁₀H₁₈N₂O₂).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and Boc groups .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data for intermediates during synthesis?
- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected doublets in tetrahydropyrimidine protons) often arise from:
- Diastereotopic Protons : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Dynamic Exchange : Variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformational changes in the tetrahydropyrimidine ring .
- Example : In NaBH₄ reduction steps, incomplete reduction may leave residual double bonds, altering coupling constants (e.g., J = 10 Hz for trans-diaxial protons vs. J = 4 Hz for gauche).
Q. What strategies mitigate low yields in the sodium borohydride reduction step?
- Methodological Answer :
- Alternative Reducing Agents : Use LiAlH₄ for more vigorous reduction (requires anhydrous Et₂O or THF).
- Additives : CeCl₃ (Luche reduction) enhances chemoselectivity for ketones over esters.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Data Table :
| Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 65 | 90 |
| LiAlH₄ | THF | 82 | 95 |
Q. How can researchers identify and resolve unexpected by-products in Boc-deprotection reactions?
- Methodological Answer : Common by-products include:
- Trifluoroacetyl Adducts : From residual TFA in deprotection steps. Mitigate via repeated washing with saturated NaHCO₃.
- Ring-Opened Species : Acidic conditions (e.g., HCl/dioxane) may hydrolyze the tetrahydropyrimidine ring. Use milder acids (e.g., 10% citric acid) .
- Analytical Workflow :
LC-MS to detect low-abundance impurities.
Preparative HPLC to isolate by-products for structural elucidation.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for nucleophilic attack at the carbonyl carbon (B3LYP/6-31G* basis set).
- Solvent Effects : Use CPCM models to simulate polar aprotic solvents (e.g., DMF).
- Example : Predicted activation energy (ΔG‡) for amine nucleophiles correlates with experimental yields in SN2 reactions .
Application-Driven Research Questions
Q. How can this compound be functionalized for bioactive molecule development?
- Methodological Answer :
- Buchwald–Hartwig Coupling : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) and Cs₂CO₃ in toluene .
- Reductive Amination : React with aldehydes/ketones and NaBH(OAc)₃ to generate secondary amines.
- Case Study : Coupling with 4-bromophenyl derivatives yielded analogs with anti-mycobacterial activity (IC₅₀ = 2.1 µM) .
Q. What role does the tetrahydropyrimidine ring play in modulating pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
